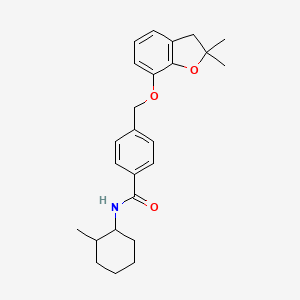

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-methylcyclohexyl)benzamide

Description

4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-methylcyclohexyl)benzamide is a synthetic benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group to a benzamide scaffold. The dihydrobenzofuran core is a common structural motif in agrochemicals, such as Furadan (a carbamate insecticide), highlighting its relevance in pesticidal applications .

Properties

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methylcyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3/c1-17-7-4-5-9-21(17)26-24(27)19-13-11-18(12-14-19)16-28-22-10-6-8-20-15-25(2,3)29-23(20)22/h6,8,10-14,17,21H,4-5,7,9,15-16H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLFZYYAQZQAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules from the evidence:

Structural and Functional Insights

Dihydrobenzofuran Core :

The 2,2-dimethyl-2,3-dihydrobenzofuran moiety is a critical pharmacophore in pesticidal agents. In Furadan, this core contributes to acetylcholinesterase inhibition , while in thiazole/thiadiazole derivatives (), it likely enhances target binding through hydrophobic interactions.

Amide vs. Carbamate Linkages: The target compound’s benzamide group differs from Furadan’s carbamate, which is hydrolyzed to release toxic methyl isocyanate. The amide linkage may improve metabolic stability, reducing non-target toxicity .

Sulfonamide and acetyl groups () increase polarity, which may limit membrane permeability but enhance solubility and target specificity .

Biological Activity Trends :

Thiazole derivatives () with electron-withdrawing substituents (e.g., halogens) show higher insecticidal activity, suggesting that electronic effects modulate efficacy. The target compound’s lack of heterocyclic rings may reduce potency compared to these analogs but could offer a broader safety profile.

Research Findings and Implications

- However, the absence of a heterocyclic ring may require higher doses for comparable efficacy.

- Antifungal Applications : Thiadiazole-containing analogs () demonstrate that modifications to the amide side chain can expand biological activity. Introducing polar groups (e.g., sulfonamides) may further optimize antifungal properties.

- Toxicity Considerations : Unlike Furadan, the target compound lacks a labile carbamate group, which may reduce acute toxicity risks .

Preparation Methods

Thermal Rearrangement of Isobutenylpyrocatechol Derivatives

A foundational method involves the thermal rearrangement of isobutenylpyrocatechol or its admixtures. As detailed in US4297284A , heating isobutenylpyrocatechol at elevated temperatures (150–200°C) in the presence of acid catalysts such as p-toluenesulfonic acid (PTSA) induces cyclization to yield 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol. This method achieves moderate yields (50–65%) and requires careful control of reaction time to minimize decomposition.

Microwave-Assisted Alkylation and Claisen Rearrangement

An optimized route reported in PMC4479288 employs a microwave-assisted alkylation of methyl 5-chloro-2-hydroxybenzoate with 3-bromo-2-methylprop-1-ene. This step forms a prenylated intermediate, which undergoes Claisen rearrangement at 200°C in N-methylpyrrolidone (NMP) to yield a dihydrobenzofuran derivative. Subsequent cyclization in 95% formic acid completes the synthesis of the 7-hydroxy-dihydrobenzofuran scaffold with improved yields (81% for alkylation, 65% for rearrangement).

Table 1: Comparison of Benzofuran Intermediate Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Thermal Rearrangement | 150–200°C, PTSA catalyst | 50–65 | Simplicity |

| Microwave Alkylation | Microwave, 80°C; NMP, 200°C | 65–81 | Higher efficiency, scalability |

The benzamide core requires introduction of the ((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl group at the 4-position. Two strategies are prevalent:

Mitsunobu Etherification

The Mitsunobu reaction enables ether bond formation between the benzofuran-7-ol and a hydroxymethyl-substituted benzamide. For example, 4-(hydroxymethyl)benzoyl chloride is first coupled with 2-methylcyclohexylamine to form N-(2-methylcyclohexyl)-4-(hydroxymethyl)benzamide. Subsequent Mitsunobu reaction with 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), installs the ether linkage. This method offers regioselectivity but requires anhydrous conditions and yields ~70%.

Alkylation of 4-Chloromethylbenzamide

An alternative route involves alkylating the benzofuran-7-ol with 4-(chloromethyl)benzamide. The benzamide is prepared by reacting 4-(chloromethyl)benzoyl chloride with 2-methylcyclohexylamine. The subsequent nucleophilic substitution with the benzofuran-7-ol, using a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF), affords the target compound. Yields range from 60–75%, depending on reaction time and temperature.

Coupling with 2-Methylcyclohexylamine

The N-(2-methylcyclohexyl) substituent is introduced via amide bond formation. Two approaches are documented:

Schotten-Baumann Reaction

The acid chloride derivative of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoic acid is reacted with 2-methylcyclohexylamine in a biphasic system (water/dichloromethane) under Schotten-Baumann conditions. This method provides high purity (>95%) but requires stringent pH control.

Carbodiimide-Mediated Coupling

A more versatile approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for coupling with 2-methylcyclohexylamine. This method, conducted in tetrahydrofuran (THF) or DMF, achieves yields of 80–85% and is less sensitive to moisture.

Challenges and Optimizations

Steric Hindrance in Amide Coupling

The bulky 2-methylcyclohexyl group can impede amide bond formation. Employing excess EDC/HOBt (1.5 equivalents) and extended reaction times (24–48 hours) mitigates this issue.

Purification of the Final Product

Chromatographic purification on silica gel (ethyl acetate/hexane gradient) is typically required to isolate the target compound. Recrystallization from ethanol/water mixtures improves purity to >98%.

Table 2: Key Reaction Parameters for Final Coupling

| Parameter | Schotten-Baumann | Carbodiimide |

|---|---|---|

| Solvent | Dichloromethane/water | THF/DMF |

| Catalyst | None | EDC/HOBt |

| Yield (%) | 70–75 | 80–85 |

| Purity after purification | >95% | >98% |

Q & A

Q. What are the recommended methods for synthesizing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-methylcyclohexyl)benzamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Use of benzamide core functionalization with dihydrobenzofuran and cyclohexylamine derivatives.

- Protection/deprotection strategies : For hydroxyl or amine groups to prevent side reactions.

- Optimization parameters :

- Temperature : 60–80°C for amide bond formation to balance yield and purity.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Analytical validation : Monitor reaction progress via HPLC and confirm final structure using , , and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- : Identifies proton environments (e.g., dihydrobenzofuran methyl groups at δ 1.3–1.5 ppm).

- : Confirms carbonyl (C=O) and aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).

- Infrared Spectroscopy (IR) : Detects amide C=O stretch (~1650 cm) and ether C-O bonds (~1200 cm) .

Q. What are the primary biological or material science applications explored for this compound?

Answer:

- Medicinal chemistry : Investigated as a pharmacophore for targeting enzyme interactions (e.g., anti-inflammatory or anticancer properties via COX-2 inhibition assays).

- Materials science : Explored in organic electronics due to π-conjugated benzofuran and benzamide moieties .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search tools) improve the design of derivatives?

Answer:

- Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA.

- ICReDD’s reaction design framework : Combines computational screening (e.g., Gibbs free energy calculations) with experimental validation to prioritize viable synthetic routes .

- Molecular docking : Simulate binding affinities to biological targets (e.g., enzymes) to guide structural modifications .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Cross-study validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times).

- Dose-response analysis : Establish EC values to compare potency.

- Structural analogs : Test derivatives (e.g., fluorinated or methoxy-substituted benzamides) to isolate structure-activity relationships .

Q. What experimental strategies are used to elucidate reaction mechanisms involving this compound?

Answer:

- Kinetic isotope effects (KIE) : Replace with to identify rate-determining steps.

- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive species for characterization.

- Isotopic labeling : -labeling in benzamide carbonyl groups to track bond cleavage .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.

- Exothermic reactions : Use jacketed reactors with temperature control to prevent thermal runaway.

- Process simulation : Apply COMSOL Multiphysics or Aspen Plus to model heat/mass transfer and optimize reactor design .

Q. How can researchers assess the compound’s thermodynamic stability under varying conditions?

Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures.

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points).

- Accelerated stability studies : Expose samples to humidity (75% RH) and elevated temperatures (40°C) for 4 weeks, monitoring degradation via HPLC .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Analytical Techniques

| Step | Conditions | Analytical Validation | Reference |

|---|---|---|---|

| Amide coupling | DMF, 70°C, 12 h | , HRMS | |

| Etherification | KCO, acetonitrile | HPLC purity >95% | |

| Final purification | Recrystallization (EtOH/HO) | Melting point, IR |

Q. Table 2: Computational Tools for Reaction Optimization

| Tool | Application | Outcome Metric | Reference |

|---|---|---|---|

| Gaussian 16 | Transition state modeling | Activation energy (kcal/mol) | |

| AutoDock Vina | Protein-ligand docking | Binding affinity (ΔG, kcal/mol) | |

| COMSOL Multiphysics | Heat transfer simulation | Optimal reactor temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.